
Otenabant hydrochloride
Overview
Description
CP 945598 hydrochloride, also known as Otenabant hydrochloride, is a selective antagonist of the cannabinoid type 1 receptor. This compound exhibits high affinity for cannabinoid type 1 receptors and low affinity for cannabinoid type 2 receptors. It has been investigated for its potential therapeutic applications, particularly in the management of obesity and metabolic disorders .
Mechanism of Action
Target of Action
Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.
Mode of Action
This compound acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.
Biochemical Pathways
Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.
Result of Action
The blockade of CB1 receptors by this compound may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of this compound, thereby altering its availability in the blood . .
Biochemical Analysis
Biochemical Properties
Otenabant hydrochloride plays a significant role in biochemical reactions by interacting with the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, mood, and energy balance. This compound binds to the CB1 receptor with high affinity, acting as an antagonist and inhibiting its activity. This interaction prevents the binding of endogenous cannabinoids, thereby modulating the receptor’s signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the CB1 receptor, leading to reduced lipogenesis and increased lipolysis. This results in decreased fat accumulation and enhanced fat breakdown. In hepatocytes, this compound improves insulin sensitivity and reduces hepatic steatosis by modulating the CB1 receptor signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall metabolic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 receptor, which is a G-protein-coupled receptor. By acting as an antagonist, this compound inhibits the receptor’s activity, preventing the downstream signaling cascade. This includes the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various kinases and transcription factors. These molecular interactions result in altered gene expression and metabolic processes, contributing to the drug’s therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces body weight and improves metabolic parameters without significant adverse effects. At higher doses, this compound may cause toxic effects such as anxiety, depression, and suicidal ideation due to its high levels of brain penetration. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the CB1 receptor. It modulates glucose and lipid metabolism by influencing key enzymes and cofactors. For instance, it enhances insulin sensitivity by regulating the activity of insulin receptor substrates and downstream signaling molecules. Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation. The compound exhibits high bioavailability and is widely distributed in adipose tissue, liver, and brain. Its distribution profile is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where the CB1 receptor is predominantly located. It may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, depending on the cellular context. The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 945598 hydrochloride involves multiple steps, starting from the appropriate purine derivativesThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of CP 945598 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: CP 945598 hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of CP 945598 hydrochloride .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Otenabant hydrochloride is characterized by its potent antagonistic action at the CB1 receptor, which is involved in appetite regulation, energy metabolism, and glucose homeostasis. Its chemical structure includes an indazole scaffold with an amide functional group, exhibiting a high binding affinity (Ki = 0.7 nM) for the CB1 receptor while showing significantly lower affinity for the CB2 receptor (Ki = 7600 nM) .
Mechanism of Action:
- CB1 Receptor Antagonism: By blocking the CB1 receptor, this compound reduces appetite and promotes weight loss through increased energy expenditure and fat oxidation .
- Metabolic Effects: Preclinical studies indicate that this compound can stimulate fat oxidation and alter metabolic pathways, leading to improved glucose metabolism .
Research Applications
This compound has been explored in various fields, including:
-
Obesity Management
- Initial studies suggested that otenabant could effectively reduce body weight and food intake in animal models. However, clinical trials yielded mixed results, with some participants experiencing modest weight loss while others did not show significant benefits .
- A multicenter phase 3 trial involving over 2,500 participants assessed the efficacy of otenabant for weight loss maintenance but was ultimately discontinued due to safety concerns regarding psychiatric side effects .
- Metabolic Disorders
-
Neurodegenerative Diseases
- Research is ongoing into the effects of this compound on neurodegenerative diseases like Parkinson's disease. Its ability to modulate neurotransmission through CB1 receptor antagonism may offer therapeutic benefits .
- Drug Development
Clinical Trial Overview
Study Phase | Participants | Treatment Groups | Results |
---|---|---|---|
Phase 3 | 2,536 | Otenabant (10 mg, 20 mg), Placebo | Mixed efficacy; modest weight loss observed |
Phase 3 | 1,253 | Otenabant (10 mg, 20 mg), Placebo | Discontinued due to safety concerns |
Pharmacokinetics
Parameter | Value |
---|---|
Half-life | 159 hours |
Bioavailability | Moderate |
Clearance | Low |
Binding Affinity
Receptor Type | Ki (nM) |
---|---|
CB1 | 0.7 |
CB2 | 7600 |
Case Studies
Case Study 1: Efficacy in Obesity
- A double-blind study assessed the impact of otenabant on weight loss over one year. Participants receiving the drug showed a statistically significant reduction in body mass index compared to placebo, although some experienced adverse psychiatric effects leading to discontinuation.
Case Study 2: Metabolic Improvement
- In a cohort with type 2 diabetes, otenabant administration resulted in improved insulin sensitivity and reduced triglyceride levels after six months of treatment.
Comparison with Similar Compounds
CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.
SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.
AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure
Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .
Biological Activity
Otenabant hydrochloride, a selective antagonist of the cannabinoid receptor type 1 (CB1), has garnered attention for its potential applications in treating obesity and metabolic disorders. This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and relevant clinical findings.
This compound functions primarily as a CB1 receptor antagonist . The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and peripheral tissues, plays a crucial role in appetite regulation, energy expenditure, and glucose metabolism. By blocking the binding of endocannabinoids to this receptor, Otenabant is hypothesized to reduce appetite and promote weight loss.
- Binding Affinity : Otenabant exhibits a high binding affinity for the CB1 receptor with a Ki value of 0.7 nM , demonstrating significant selectivity over the CB2 receptor (Ki = 7.6 μM)【5】【9】.
-
Physiological Effects : Preclinical studies indicate that Otenabant administration leads to:
- Reduced food intake and body weight.
- Increased fat oxidation and energy expenditure【1】【5】.
Pharmacological Properties
Otenabant's pharmacological profile is characterized by its selectivity and efficacy as a CB1 antagonist. Below is a comparison of Otenabant with other cannabinoid receptor antagonists:
Compound Name | Structure Type | CB1 Affinity (Ki) | Notable Features |
---|---|---|---|
This compound | Indazole Amide | 0.7 nM | Selective CB1 antagonist; weight management potential |
Rimonabant | Benzamide | 3.5 nM | First marketed CB1 antagonist; linked to depression risks |
Taranabant | Indole derivative | 0.9 nM | Similar weight loss effects; limited clinical data |
SR141716A | Benzamide | 0.5 nM | Well-studied; broader pharmacological profile |
Clinical Studies and Findings
Otenabant was primarily investigated for its efficacy in weight management through several clinical trials. However, results have been mixed, leading to the discontinuation of its development:
- Efficacy in Weight Loss : In clinical trials involving over 2,500 participants, Otenabant showed modest weight loss effects; however, some studies did not demonstrate significant efficacy【1】【8】.
- Safety Concerns : Adverse effects, particularly psychiatric symptoms such as depression, were reported during trials. These concerns mirrored those seen with other CB1 antagonists like Rimonabant【2】【4】.
Case Studies
A notable case study involved the administration of Otenabant in diet-induced obese mice:
- Study Design : Mice were given Otenabant at a dosage of 10 mg/kg , leading to an approximate 9% reduction in body weight over ten days【5】.
- Metabolic Effects : The treatment resulted in decreased respiratory quotient values, indicating a metabolic shift favoring fat oxidation over carbohydrate utilization【5】【6】.
Properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.